(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride
CAS No.: 25528-71-6
VCID: VC21540029
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which include a cyclohexyl group attached to the alpha carbon of the amino acid backbone. The presence of this cyclohexyl group imparts distinct steric and electronic properties, making it valuable for studying structure-activity relationships in biological systems. Biological ActivityThe biological activity of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, enhancing the compound's binding affinity and selectivity. Neurotransmitter InteractionResearch indicates that this compound may influence synaptic transmission by interacting with neurotransmitter receptors, potentially modulating pathways related to neurological functions. A study showed that it could enhance glutamate release in neuronal cultures, suggesting a role in excitatory neurotransmission. Enzyme InhibitionThe compound has shown promise as an enzyme inhibitor, which could be relevant in developing therapeutic agents targeting specific biological pathways. It has been found to inhibit specific proteases, highlighting its potential in drug development. Applications in Medicinal ChemistryThe potential applications of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in drug development are significant:
Research Findings
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 25528-71-6 | ||||||||||||
Product Name | (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride | ||||||||||||
Molecular Formula | C9H18ClNO2 | ||||||||||||
Molecular Weight | 207.7 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 | ||||||||||||
Standard InChIKey | QNGGSVANUAULGK-QRPNPIFTSA-N | ||||||||||||
Isomeric SMILES | C1CCC(CC1)C[C@@H](C(=O)O)N.Cl | ||||||||||||
SMILES | C1CCC(CC1)CC(C(=O)O)N.Cl | ||||||||||||
Canonical SMILES | C1CCC(CC1)CC(C(=O)O)N.Cl | ||||||||||||
Synonyms | (S)-2-Amino-3-cyclohexylpropanoicacidhydrochloride;25528-71-6;(S)-2-amino-3-cyclohexylpropionicacidhydrochloride;H-Cha-OH.HCl;SCHEMBL971795;L-Cyclohexylalaninehydrochloride;AMCH00005;CTK8B7820;MolPort-020-003-874;QNGGSVANUAULGK-QRPNPIFTSA-N;ANW-58703;AKOS016002023;AM83638;AK-76622;TC-147448 | ||||||||||||
PubChem Compound | 23381533 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume